molecular formula C11H22O3 B14197827 (3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol CAS No. 845734-48-7

(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol

Cat. No.: B14197827
CAS No.: 845734-48-7
M. Wt: 202.29 g/mol
InChI Key: HXSSQLQYXYIMPU-SNVBAGLBSA-N
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Description

(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol is an organic compound with a complex structure that includes multiple functional groups. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. It is used in various fields, including chemistry, biology, and industry, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common method involves the use of stereoselective reactions to introduce the chiral centers. For example, starting from a suitable precursor, a series of reactions such as hydroboration-oxidation, epoxidation, and reduction can be employed to construct the desired structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate hydrogenation reactions, while specific ligands can be employed to control the stereochemistry of the product. The use of continuous flow reactors can also enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes.

Scientific Research Applications

(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol: shares similarities with other compounds such as this compound and this compound.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of multiple functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

845734-48-7

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(3R)-2,2,6-trimethyloct-6-ene-1,3,8-triol

InChI

InChI=1S/C11H22O3/c1-9(6-7-12)4-5-10(14)11(2,3)8-13/h6,10,12-14H,4-5,7-8H2,1-3H3/t10-/m1/s1

InChI Key

HXSSQLQYXYIMPU-SNVBAGLBSA-N

Isomeric SMILES

CC(=CCO)CC[C@H](C(C)(C)CO)O

Canonical SMILES

CC(=CCO)CCC(C(C)(C)CO)O

Origin of Product

United States

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